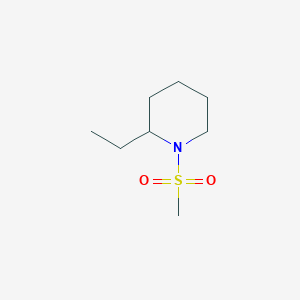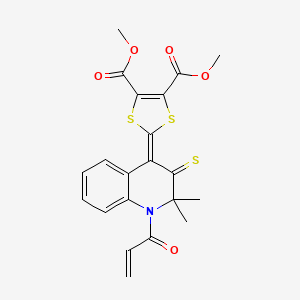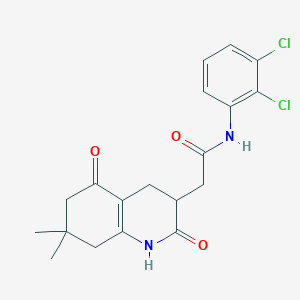![molecular formula C17H16Cl2N4O4 B11039522 N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B11039522.png)
N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest due to its potential biological activities, including antitumor, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide can be achieved through the reaction of N-arylitaconimides with 6-aminopyrimidin-4(3H)-ones and 6-aminopyrimidine-2,4(1H,3H)-diones in boiling acetic acid . This method provides a convenient and efficient route to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the pyrido[2,3-d]pyrimidine structure, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl moiety, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Due to its structural similarity to pteridines, the compound exhibits competitive inhibition of dihydrofolate reductase, making it a potential candidate for antibacterial and antifungal applications .
Medicine: The compound’s antitumor activity, attributed to its ability to inhibit tyrosine kinases, has garnered interest in cancer research . It is also being explored for its potential in treating HIV-induced pneumonia and other bacterial infections .
Industry: In the industrial sector, the compound’s unique chemical properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and molecular targets. For instance, its antitumor activity is linked to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, its antibacterial and antifungal activities are associated with the competitive inhibition of dihydrofolate reductase, an enzyme essential for folate synthesis in microorganisms .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pteridines: Due to structural similarities, pteridines also inhibit dihydrofolate reductase and possess antibacterial and antifungal properties.
Uniqueness: N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the dichlorophenyl group and the unique arrangement of functional groups contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C17H16Cl2N4O4 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C17H16Cl2N4O4/c1-22-14-9(16(26)23(2)17(22)27)6-8(15(25)21-14)7-12(24)20-11-5-3-4-10(18)13(11)19/h3-5,8H,6-7H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
QDZXRMXHKDLHRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11039439.png)
![N-(4-chlorophenyl)-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11039443.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11039450.png)



![6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11039461.png)
![N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B11039469.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11039491.png)
![5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11039495.png)
![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11039500.png)

![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11039518.png)
![N-(3-chlorophenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide](/img/structure/B11039519.png)
